

Unveiling cis-ent-Tadalafil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-ent-Tadalafil*

Cat. No.: *B138421*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **cis-ent-Tadalafil**, an isomer of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. This document consolidates critical data on its chemical identity, physicochemical properties, and analytical methodologies, offering a valuable resource for researchers in drug discovery and development.

Core Identity and Properties

cis-ent-Tadalafil, also known as Tadalafil EP Impurity C, is a stereoisomer of Tadalafil.^[1] Its specific chemical name is (6S, 12aR)-6-(1, 3-Benzodioxol-5-yl)-2, 3, 6, 7, 12, 12a-hexahydro-2-methylpyrazino[1', 2':1, 6]pyrido[3, 4-b]indole-1, 4-dione.^[1] Understanding the distinct properties of this isomer is crucial for the quality control and purity assessment of Tadalafil active pharmaceutical ingredients (APIs).

Physicochemical Data Summary

The fundamental physicochemical properties of **cis-ent-Tadalafil** are summarized in the table below, providing a clear comparison of its key characteristics.

Property	Value	Source
CAS Number	171596-28-4	[1][2][3][4]
Molecular Formula	C ₂₂ H ₁₉ N ₃ O ₄	[1][2][4]
Molecular Weight	389.40 g/mol	[1][2]
IUPAC Name	(6S,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[2',1':6,1]pyrido[3,4-b]indole-1,4-dione	[3]
Physical Form	Solid	[3]
Purity	>95% (HPLC)	[2]
Storage Temperature	+5°C or -20°C/-80°C	[1][3]

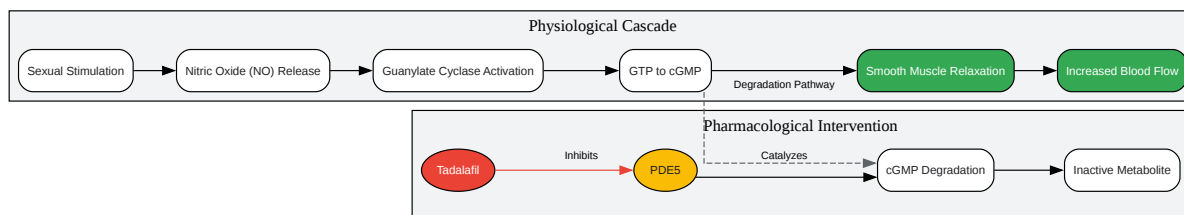
Pharmacological Profile

cis-ent-Tadalafil is recognized as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5] The mechanism of action for PDE5 inhibitors like Tadalafil is well-established and is central to their therapeutic effects in conditions such as erectile dysfunction and pulmonary arterial hypertension.[6][7][8]

Mechanism of Action: PDE5 Inhibition

The therapeutic action of Tadalafil and its isomers is rooted in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. During sexual stimulation, nitric oxide is released, which in turn activates the enzyme guanylate cyclase. This leads to an increase in the levels of cGMP, a second messenger that induces smooth muscle relaxation in the corpus cavernosum, resulting in increased blood flow and penile erection.

PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.[6][8] This enhancement of the NO/cGMP pathway is the cornerstone of its efficacy.



[Click to download full resolution via product page](#)

Mechanism of Action of Tadalafil

Experimental Protocols

The synthesis and analysis of Tadalafil and its isomers involve precise chemical and analytical methods. The following sections provide an overview of the methodologies cited in the literature.

Synthesis and Purification

The synthesis of Tadalafil isomers typically involves a multi-step process. A common route is the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (1,3-benzodioxole-5-carboxaldehyde), which forms the key tetrahydro- β -carboline intermediate.^[9]^[10] This reaction can lead to a mixture of cis and trans diastereomers.

Key Synthetic Steps:

- **Pictet-Spengler Reaction:** Condensation of D-tryptophan methyl ester hydrochloride with piperonal in a suitable solvent like sulfolane.^[10] This step is crucial for establishing the stereochemistry of the molecule.
- **Acylation:** The resulting intermediate is then acylated, for example, with chloroacetyl chloride.^[10]

- Cyclization: The final cyclization step to form the diketopiperazine ring is often achieved by reaction with an amine, such as aqueous methylamine, to yield the Tadalafil structure.[10]

The separation of the desired (6R, 12aR)-Tadalafil from its isomers, including **cis-ent-Tadalafil**, is a critical purification step, often accomplished through chromatographic techniques.

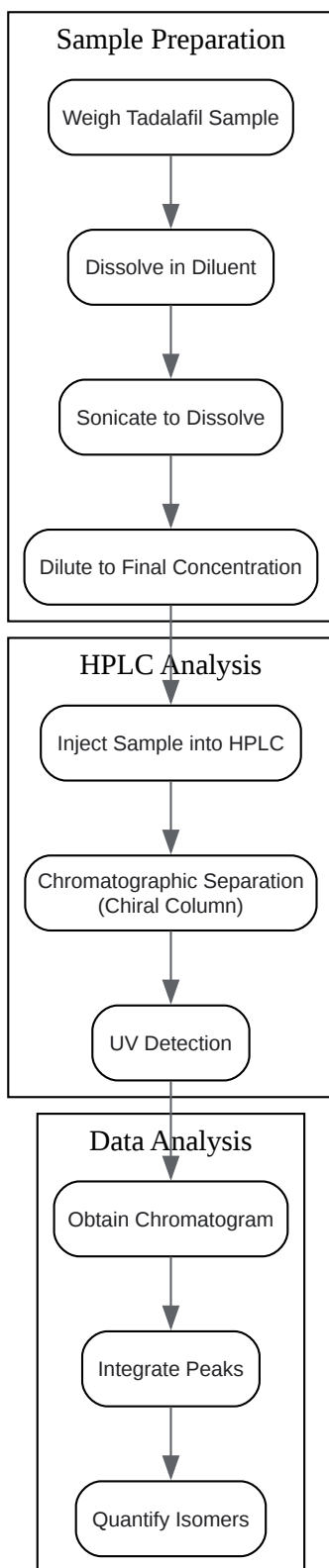
Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Tadalafil and its isomers.[11][12] Chiral stationary phases are essential for resolving the enantiomers.

Typical HPLC Method Parameters:

- Column: Chiral stationary phases such as Chiralpak AD or CHIRALPAK-IC are commonly used.[11][12] Phenyl-bonded silica gel columns have also been employed for separating related substances.[13]
- Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropyl alcohol is often used for chiral separations.[11] For reversed-phase separations, mixtures of acetonitrile and water, sometimes with modifiers like trifluoroacetic acid, are utilized.[12][13]
- Detection: UV detection is typically set at a wavelength around 220 nm or 285 nm.[11][13]
- Flow Rate: A flow rate of approximately 0.75 to 1.0 mL/min is common.[11][12]
- Column Temperature: The separation is often performed at a controlled temperature, for instance, 30°C.[11][12]

The following diagram illustrates a general workflow for the analytical determination of Tadalafil isomers.



[Click to download full resolution via product page](#)

Workflow for Tadalafil Isomer Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.klivos.com [dev.klivos.com]
- 2. cis-ent-Tadalafil | CAS 171596-28-4 | LGC Standards [lgcstandards.com]
- 3. cis-ent-Tadalafil | 171596-28-4 [sigmaaldrich.com]
- 4. cis-ent-Tadalafil | CAS 171596-28-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. ebiohippo.com [ebiohippo.com]
- 6. Tadalafil | 171596-29-5 [chemicalbook.com]
- 7. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tadalafil - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. caod.oriprobe.com [caod.oriprobe.com]
- 13. CN108169395B - Analysis and detection method of tadalafil tablet related substances - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Unveiling cis-ent-Tadalafil: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138421#cis-ent-tadalafil-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com